2-AMINO-1-(4-METHOXYBENZYL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-3-CARBONITRILE 2-AMINO-1-(4-METHOXYBENZYL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-3-CARBONITRILE
Brand Name: Vulcanchem
CAS No.: 113772-12-6
VCID: VC0037973
InChI: InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N
Molecular Formula: C17H19N3O
Molecular Weight: 281.35 g/mol

2-AMINO-1-(4-METHOXYBENZYL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-3-CARBONITRILE

CAS No.: 113772-12-6

Main Products

VCID: VC0037973

Molecular Formula: C17H19N3O

Molecular Weight: 281.35 g/mol

2-AMINO-1-(4-METHOXYBENZYL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-3-CARBONITRILE - 113772-12-6

CAS No. 113772-12-6
Product Name 2-AMINO-1-(4-METHOXYBENZYL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-3-CARBONITRILE
Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
IUPAC Name 2-amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydroindole-3-carbonitrile
Standard InChI InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3
Standard InChIKey HMITZZIOYJRWFM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N
Canonical SMILES COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N
Synonyms 2-AMINO-1-(4-METHOXYBENZYL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-3-CARBONITRILE
PubChem Compound 2764069
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator